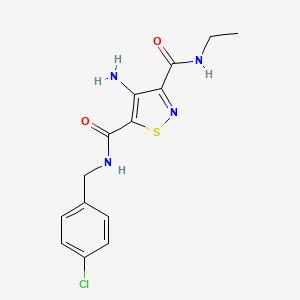
4-アミノ-N5-(4-クロロベンジル)-N3-エチルイソチアゾール-3,5-ジカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is a synthetic compound that belongs to the class of isothiazole derivatives
科学的研究の応用
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
作用機序
Target of Action
The primary target of the compound 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide interacts with PKB in an ATP-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity . This inhibition leads to a decrease in the signaling through PKB, which can have various effects depending on the cellular context .
Biochemical Pathways
The inhibition of PKB by 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide affects several downstream pathways. PKB is known to phosphorylate a variety of substrates, leading to the promotion of cell proliferation and survival . Therefore, the inhibition of PKB can lead to a decrease in these processes .
Pharmacokinetics
The compound 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide has been identified as a potent and orally bioavailable inhibitor of PKB . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of PKB by 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can lead to a variety of molecular and cellular effects. For example, it can lead to a decrease in cell proliferation and survival, which can be beneficial in the context of diseases such as cancer where these processes are often dysregulated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide typically involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorobenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
類似化合物との比較
4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
4-amino-N5-(4-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and properties.
4-amino-N5-(4-chlorobenzyl)-N3-propylisothiazole-3,5-dicarboxamide: This compound has a propyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
4-amino-5-N-[(4-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-3-5-9(15)6-4-8/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCBRDGNHFMVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
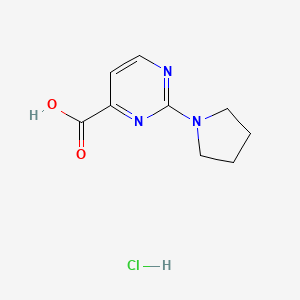
![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)
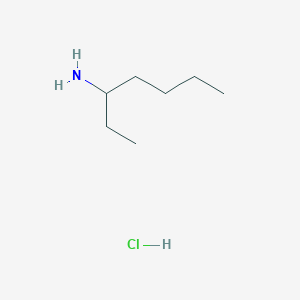
![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
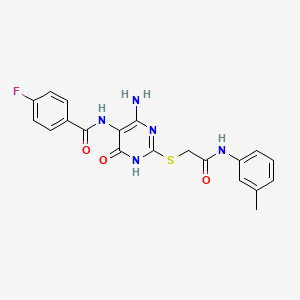
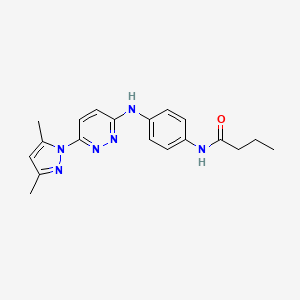
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)
![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)
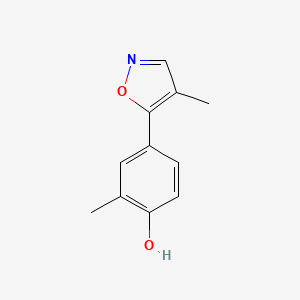
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2576501.png)
![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2576504.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)
